molecular formula C16H16BrF3N4O2 B12267210 2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine

2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine

Cat. No.: B12267210
M. Wt: 433.22 g/mol
InChI Key: FXRUGOLZYNPTFC-UHFFFAOYSA-N
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Description

2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with bromine and a trifluoromethyl group, a piperidine ring, and a methoxypyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the bromination of 3-(trifluoromethyl)pyridine to obtain 5-bromo-3-(trifluoromethyl)pyridine. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative. The final step involves the coupling of this intermediate with 5-methoxypyrimidine under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the piperidine and methoxypyrimidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: A simpler analog with similar substituents but lacking the piperidine and methoxypyrimidine groups.

    2-Bromo-5-(trifluoromethyl)pyridine: Another analog with a different substitution pattern on the pyridine ring.

    2-Chloro-4-(trifluoromethyl)pyridine: A related compound with a chlorine atom instead of bromine.

Uniqueness

2-({1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methoxypyrimidine stands out due to its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H16BrF3N4O2

Molecular Weight

433.22 g/mol

IUPAC Name

2-[1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methoxypyrimidine

InChI

InChI=1S/C16H16BrF3N4O2/c1-25-12-8-22-15(23-9-12)26-11-2-4-24(5-3-11)14-13(16(18,19)20)6-10(17)7-21-14/h6-9,11H,2-5H2,1H3

InChI Key

FXRUGOLZYNPTFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)Br)C(F)(F)F

Origin of Product

United States

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